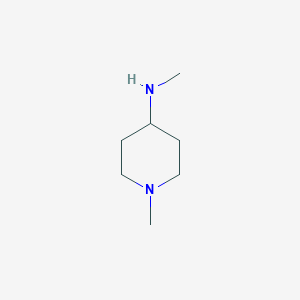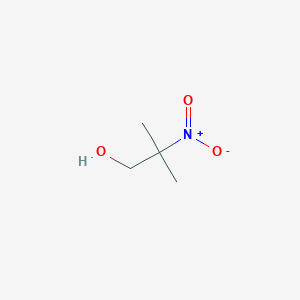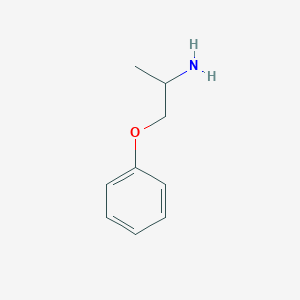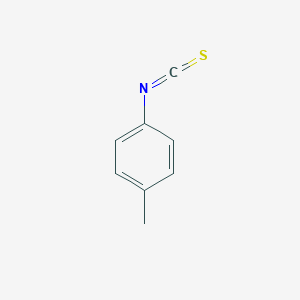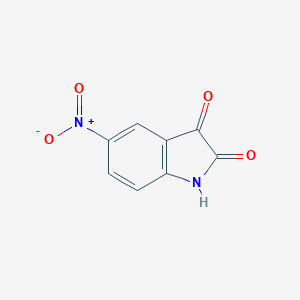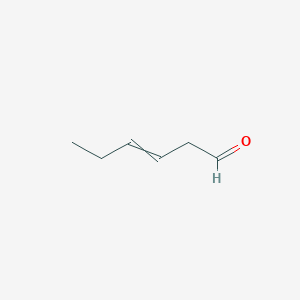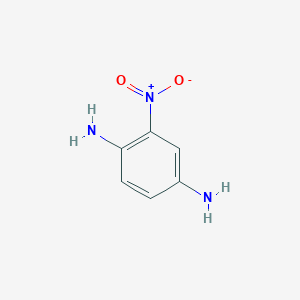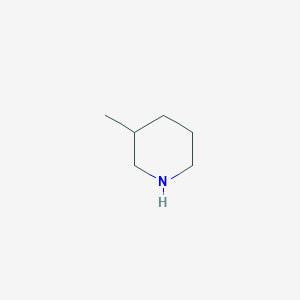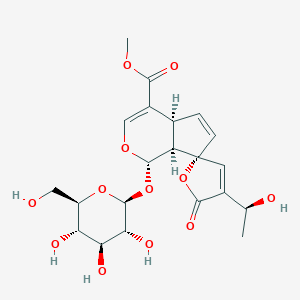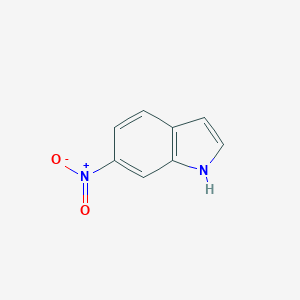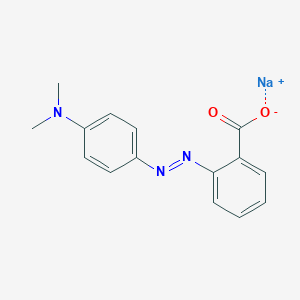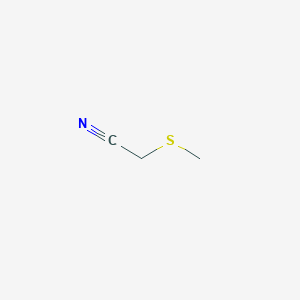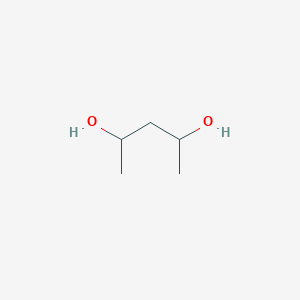
2,4-Pentanediol
Übersicht
Beschreibung
2,4-Pentanediol, also known as 2,4-dihydroxypentane, is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a five-carbon chain. This compound is known for its versatility and is used in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanediol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
This compound is a type of diol, a class of chemicals that are often used in solvents, cosmetics, pharmaceuticals, and the polymer industry . .
Mode of Action
As a diol, it may interact with its targets through hydrogen bonding, given the presence of two hydroxyl (-OH) groups in its structure
Biochemical Pathways
Diols like 2,4-Pentanediol are often used in the synthesis of resins, polyesters, plasticizers, fibers, cosmetics, and pharmaceuticals . .
Pharmacokinetics
Its molecular weight is 104.1476 , which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a diol, it may have various effects depending on its application. For example, in the polymer industry, it could contribute to the formation of polyesters . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its boiling point is 471 K , suggesting that it is stable under normal environmental conditions but can evaporate at high temperatures. Other factors, such as pH or the presence of other chemicals, could also potentially influence its action and stability.
Biochemische Analyse
Biochemical Properties
2,4-Pentanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of chelated multinuclear complexes, indicating its potential to form stable interactions with metal ions . The compound’s hydroxyl groups allow it to participate in hydrogen bonding, which can influence the structure and function of proteins and enzymes it interacts with . Additionally, this compound can act as a solvent, facilitating the solubilization and stabilization of hydrophobic biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, such as enzyme inhibition or activation . These interactions can impact cellular homeostasis and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, potentially leading to changes in their conformation and activity . This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . These molecular interactions can result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . It is important to determine the threshold levels for safe exposure to avoid toxic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility and ability to form hydrogen bonds enable it to be efficiently transported across cellular membranes and distributed to various cellular compartments . These interactions can affect the localization and accumulation of this compound within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the activity and function of this compound within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Pentanediol can be synthesized through the hydrogenation of acetylacetone using a modified Raney nickel catalyst. This method selectively produces the chiral diastereomer of this compound with high optical purity . The reaction conditions typically involve hydrogen gas and a temperature range conducive to the activity of the nickel catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of diacetone alcohol. This process involves the use of hydrogen gas and a suitable catalyst, such as nickel or palladium, under controlled temperature and pressure conditions to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohol derivatives.
Substitution: Produces halogenated compounds or other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
1,5-Pentanediol: Another diol with hydroxyl groups at the first and fifth positions.
1,4-Butanediol: A shorter chain diol with hydroxyl groups at the first and fourth positions.
2-Methyl-2,4-pentanediol: A methylated derivative of 2,4-pentanediol with similar properties.
Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical reactivity and physical properties. Its ability to form chiral diastereomers and act as a hybrid ligand in complex formation sets it apart from other diols .
Eigenschaften
IUPAC Name |
pentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032878 | |
| Record name | 2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-69-4, 36402-52-5 | |
| Record name | 2,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-PENTANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-PENTANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-pentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-PENTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92H536ZDXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-pentanediol?
A1: this compound has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.
Q2: Are there different stereoisomers of this compound? How are they distinguished?
A: Yes, this compound exists as three stereoisomers: (2R,4R)-, (2S,4S)-, and meso-2,4-pentanediol. These stereoisomers can be distinguished and separated by various methods, including chiral chromatography and selective acetalization. [, , , ]
Q3: What spectroscopic techniques have been used to characterize this compound?
A: Researchers have utilized nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to analyze the structure and conformation of this compound and its derivatives. [, ]
Q4: Can this compound be used in emulsion formulations?
A: Yes, this compound can be incorporated as a glycol component in cold-processed oil-in-water emulsions for dermatological applications. It contributes to emulsion stability and influences the final structure and properties of the formulation. []
Q5: What is the role of this compound in the synthesis of alkoxysilanes?
A: this compound can be reacted with silica sources like rice hull ash in a base-catalyzed depolymerization process. This reaction yields distillable spirocyclic alkoxysilanes, offering a potential alternative to energy-intensive carbothermal reduction methods for producing silicon-containing compounds. []
Q6: How is this compound employed in asymmetric synthesis?
A: Chiral this compound derivatives, particularly those forming 1,3,2-dioxaphosphorinanes, have been investigated as chiral auxiliaries in the asymmetric alkylation of α-aminomethyl-phosphonate derivatives. While diastereoselectivity remains moderate, these systems provide valuable insights into asymmetric induction in phosphonic acid analog synthesis. []
Q7: Can this compound be used to synthesize metal complexes?
A: Yes, deprotonated this compound can act as a "hybrid" ligand, displaying characteristics of both alkoxide and β-diketonate ligands. This allows it to form chelated multinuclear complexes with metals like aluminum and zirconium. These complexes have potential applications in materials science, for example, as precursors for metal oxides. []
Q8: Have computational methods been used to study reactions involving this compound?
A: Yes, ab initio molecular dynamics simulations based on density functional theory have been employed to investigate the stereoselective mechanism of this compound-tethered ketene-olefin [2+2] cycloadditions. These simulations provide insights into the reaction pathway and diastereoselectivity, revealing the influence of tether conformation and transition state stability on the stereochemical outcome. []
Q9: How do structural modifications of this compound derivatives impact their biological activity?
A: Studies on optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101), a calcium antagonist containing a this compound derived moiety, revealed that the absolute configuration at the 1,4-dihydropyridine ring primarily influences its calcium-antagonistic and hypotensive activities. Interestingly, the configuration of the 1,3,2-dioxaphosphorinane derived from this compound had a lesser impact. []
Q10: How can this compound and its isomers be separated and analyzed?
A10: Various techniques are employed to analyze this compound and its isomers. These include:
- Gas chromatography (GC): Can separate and quantify different isomers, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). [, ]
- Liquid chromatography (LC): Often coupled with mass spectrometry (LC/MS) for enhanced sensitivity and selectivity. Derivatization with m-aminophenylboronate can further improve detection limits, especially for low molecular weight diols. []
- High-performance liquid chromatography (HPLC): Offers high resolution and sensitivity for analyzing this compound and its derivatives, even in complex mixtures. []
Q11: Can this compound be used as a starting material for chemical synthesis?
A11: Yes, this compound serves as a valuable starting material and intermediate in various chemical transformations. Some key applications include:
- Synthesis of cyclic acetals and ketals: this compound readily reacts with aldehydes and ketones to form cyclic acetals and ketals, respectively. These cyclic compounds are useful protecting groups for carbonyl functionalities and can be readily cleaved under specific conditions. [, , ]
- Preparation of esters: this compound can be esterified with various carboxylic acids to yield diesters with applications as plasticizers, solvents, and intermediates in polymer synthesis. []
- Formation of heterocycles: this compound can be incorporated into heterocyclic compounds like 1,3,2-dioxaborinanes, which have found use as reagents in organic synthesis, particularly in hydroboration and borylation reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



